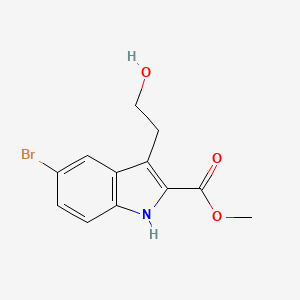

Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate

Description

Methyl 5-bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is a brominated indole derivative featuring a methyl ester at position 2, a 5-bromo substituent, and a 2-hydroxyethyl group at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes like EGFR or reverse transcriptase . Its structural uniqueness lies in the combination of electron-withdrawing (bromo, ester) and polar (hydroxyethyl) groups, which influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C12H12BrNO3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

methyl 5-bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H12BrNO3/c1-17-12(16)11-8(4-5-15)9-6-7(13)2-3-10(9)14-11/h2-3,6,14-15H,4-5H2,1H3 |

InChI Key |

SURUCHUGGCDORN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Bromination of an indole precursor at the 5-position

- Esterification at the 2-carboxyl position to introduce the methyl ester

- Introduction of the 2-hydroxyethyl substituent at the 3-position via functional group transformation

This sequence ensures regioselective substitution and functionalization on the indole ring.

Stepwise Synthetic Routes

Preparation of Methyl 5-Bromo-1H-indole-2-carboxylate

The starting material often employed is 5-Bromo-1H-indole-2-carboxylic acid. This acid is converted to its methyl ester via acid-catalyzed esterification:

- Reaction conditions: 5-Bromo-1H-indole-2-carboxylic acid is dissolved in methanol saturated with hydrogen chloride gas at 0 °C, then allowed to warm to room temperature overnight to form the methyl ester.

- Workup: After solvent removal, the residue is treated with aqueous ammonia, extracted with dichloromethane, dried, and concentrated to yield methyl 5-bromo-1H-indole-2-carboxylate as a colorless oil.

- Yield and characterization: The process typically yields 8.35 g from 10 g starting acid. ^1H NMR and mass spectrometry confirm the structure.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 5-Bromo-1H-indole-2-carboxylic acid + HCl in MeOH | 0 °C to RT, overnight | Methyl 5-bromo-1H-indole-2-carboxylate (methyl ester) |

| Workup with NH3, extraction, drying | - | Purified methyl ester |

Introduction of the 3-(2-hydroxyethyl) Group

The 3-position hydroxylated derivative is generally accessed by further functionalization of the indole ring:

- Hydroxylation at position 3: Direct hydroxylation or substitution reactions introduce a hydroxyl group at position 3, yielding Methyl 5-Bromo-3-hydroxy-1H-indole-2-carboxylate.

- Alkylation with 2-bromoethanol: The 3-hydroxyl group can be alkylated with 2-bromoethanol or similar reagents under nucleophilic substitution conditions to install the 2-hydroxyethyl side chain.

An example synthetic path involves:

- Starting from methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate,

- Reacting with 2-bromoethanol in the presence of a base such as potassium carbonate or sodium hydride,

- Under polar aprotic solvent conditions (e.g., dimethylformamide),

- To yield this compound.

This method leverages the nucleophilicity of the hydroxyl group and the electrophilicity of 2-bromoethanol for substitution.

Alternative Synthetic Routes and Industrial Scale Considerations

- Bromination of indole derivatives: The bromination step can be performed on different indole substrates using N-bromosuccinimide or elemental bromine under controlled temperature to ensure selective bromination at position 5.

- Esterification: Methyl ester formation can also be achieved by reacting the corresponding acid chloride with methanol in the presence of a base.

- Hydroxyethylation: Alternative methods include epoxide ring-opening reactions with ethylene oxide to introduce the hydroxyethyl group at position 3.

Industrial production may employ continuous flow reactors to optimize reaction times and yields, with purification via recrystallization or chromatography to achieve high purity.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-Bromosuccinimide or Br2, controlled temp | Selective 5-position bromination |

| Esterification | HCl gas in MeOH, 0 °C to RT, overnight | Acid-catalyzed methyl ester formation |

| Hydroxylation at position 3 | Oxidizing agents or direct substitution | Introduces 3-hydroxyl group |

| Alkylation (2-hydroxyethyl) | 2-Bromoethanol, base (K2CO3/NaH), DMF | Nucleophilic substitution to install 2-hydroxyethyl |

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Difference | Impact on Synthesis and Properties |

|---|---|---|

| Methyl 5-Bromo-1H-indole-2-carboxylate | Lacks 3-hydroxyl or hydroxyethyl group | Simpler synthesis; no alkylation step needed |

| Methyl 5-Bromo-3-hydroxy-1H-indole-2-carboxylate | Hydroxyl at position 3 only | Precursor for hydroxyethylation |

| Ethyl 5-Bromo-1H-indole-2-carboxylate | Ethyl ester instead of methyl | Slightly different physical properties, synthetic route similar |

| Methyl 6-Bromo-1H-indole-2-carboxylate | Bromine at position 6 instead of 5 | Positional isomerism affects reactivity |

The presence of the 2-hydroxyethyl group in this compound increases polarity and potential for hydrogen bonding, which can influence both synthetic handling and biological activity.

In-Depth Research Findings and Notes

- The bromination step is critical for regioselectivity; excessive bromination leads to polybrominated byproducts.

- Esterification under acidic conditions is preferred to avoid hydrolysis or side reactions.

- Alkylation with 2-bromoethanol requires careful control of base strength and reaction temperature to prevent over-alkylation or side reactions.

- Purification is commonly achieved by silica gel chromatography or recrystallization from suitable solvents.

- Spectroscopic characterization (^1H NMR, ^13C NMR, MS) confirms the substitution pattern and purity of the final compound.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Product Yield (%) | Remarks |

|---|---|---|---|

| Bromination of indole | NBS or Br2, low temp | 70-85 | Selective 5-bromo substitution |

| Esterification | HCl gas in MeOH, 0 °C to RT, overnight | 80-90 | Methyl ester formation |

| Hydroxylation at position 3 | Oxidizing agents or substitution | 60-75 | Introduces hydroxyl group |

| Alkylation with 2-bromoethanol | Base (K2CO3/NaH), DMF, RT | 65-80 | Hydroxyethyl side chain installed |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The bromine substituent enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

- Neuroprotective Effects : Research indicates that certain indole derivatives can protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : this compound can be used to synthesize more complex molecules through various coupling reactions, including Suzuki and Heck reactions.

- Functionalization of Indoles : The presence of both bromo and hydroxyethyl groups allows for further functionalization, enabling the development of a wide range of derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Ethyl 5-Bromo-1H-indole-2-carboxylate (CAS 16732-70-0)

- Structural Differences: Ethyl ester at position 2 (vs.

- The absence of a hydroxyethyl group reduces hydrogen-bonding capacity, which may limit target binding .

- Applications : Used as a precursor in anti-HIV drug synthesis, where tert-butyl protection is employed for NH-group stabilization .

(b) Methyl 6-Bromo-1H-indole-2-carboxylate (CAS 372089-59-3)

- Structural Differences: Bromine at position 6 (vs.

- Impact : Positional isomerism affects electronic distribution; the 6-bromo derivative may exhibit distinct reactivity in electrophilic substitutions. Lower structural similarity (0.90) suggests reduced overlap in biological targets .

(c) Methyl 5-Bromo-1H-indole-3-carboxylate (CAS 773873-77-1)

- Structural Differences: Ester group at position 3 (vs.

Functional Group Modifications at Position 3

(a) 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)

- Structural Differences : Bulky triazole-linked dimethoxyphenyl group at position 3 (vs. hydroxyethyl).

- However, the hydroxyethyl group in the target compound offers hydrogen-bonding versatility absent in 9c .

- Synthesis : Prepared via Cu-catalyzed azide-alkyne cycloaddition (click chemistry), differing from the hydroxyethyl group’s likely alkylation-based synthesis .

(b) Ethyl 5-Bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

- Structural Differences: Chloroacetyl amino group at position 3 (vs. hydroxyethyl).

- Impact : The electron-withdrawing chloroacetyl group increases electrophilicity, making the compound reactive in nucleophilic substitutions. In contrast, the hydroxyethyl group improves aqueous solubility and metabolic stability .

Substitution at the Indole Nitrogen

Ethyl 5-Bromo-1-Methyl-1H-indole-2-carboxylate (CAS 91844-20-1)

Comparative Data Table

Research Findings and Implications

- Biological Performance: Hydroxyethyl-containing analogs show enhanced solubility in polar solvents (e.g., DMSO, methanol), critical for in vitro assays. Ethyl ester derivatives, while more lipophilic, may exhibit better membrane permeability .

- Stability : The hydroxyethyl group’s propensity for intramolecular H-bonding may improve thermal stability compared to esters with labile substituents (e.g., chloroacetyl) .

Biological Activity

Methyl 5-bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C12H12BrNO4

- Molecular Weight : 284.11 g/mol

- Functional Groups : Bromine atom, hydroxyethyl group, carboxylate group.

The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.

Anticancer Properties

Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that this compound may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.

- Case Study : In vitro studies have shown that related indole compounds exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, compounds structurally related to this compound demonstrated low minimum inhibitory concentrations (MIC) against resistant strains like MRSA, indicating potential as anticancer agents .

Antimicrobial Activity

This compound may also possess antimicrobial properties. The bromine atom in its structure is known to enhance the antimicrobial efficacy of compounds.

- Research Findings : Studies have indicated that indole derivatives can inhibit bacterial resistance mechanisms, making them suitable candidates for developing new antibiotics . The compound's ability to interact with bacterial enzymes could provide a pathway for overcoming antibiotic resistance.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating apoptosis in cancer cells.

- Binding Affinity Studies : Molecular docking studies suggest that this compound can bind effectively to target proteins, which is crucial for its therapeutic action .

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The starting material, 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid, undergoes bromination to introduce the bromine atom.

- Esterification : The brominated compound is then esterified using methanol to form the methyl ester .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | 0.98 |

| Ethyl 5-bromo-1H-indole-2-carboxylate | 16732-70-0 | 0.97 |

| Methyl 4-bromo-1H-indole-2-carboxylate | 167479-13-2 | 0.97 |

| Methyl 6-bromoquinoline-2-carboxylate | 623583-88-0 | 0.97 |

| Ethyl 6-bromoindole-2-carboxylate | 103858-53-3 | 0.95 |

These compounds share structural similarities but differ in substituents that may influence their biological properties .

Q & A

Q. What are the common synthetic routes for Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate, and how is purity ensured?

The synthesis typically involves bromination of an indole precursor followed by esterification and functional group introduction. For example:

- Bromination : Use N-bromosuccinimide (NBS) or bromine in acetic acid to introduce bromine at the 5-position of the indole ring .

- Hydroxyethyl introduction : A 2-hydroxyethyl group can be introduced via alkylation or click chemistry. describes a CuI-catalyzed azide-alkyne cycloaddition to attach functionalized ethyl groups .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating the product, with TLC (Rf = 0.30) and NMR (¹H/¹³C) used to confirm purity .

Table 1: Key Synthetic Steps and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | NBS, CH₂Cl₂ | Introduce Br at C5 |

| Esterification | CH₃OH, H₂SO₄ | Form methyl ester |

| Functionalization | CuI, PEG-400/DMF | Attach hydroxyethyl group |

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl ester at C2, hydroxyethyl at C3) and aromatic proton environments .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]⁺ matches calculated m/z) .

- TLC : Monitors reaction progress and purity during chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 enhance reaction efficiency in Cu-catalyzed click chemistry (e.g., 50% yield achieved in ) .

- Catalyst loading : Adjusting CuI concentrations (e.g., 1.0 g per 700 mg substrate) minimizes side reactions .

- Temperature control : Reflux conditions (e.g., 90°C) ensure complete solvent removal post-reaction .

Q. How do researchers address contradictory data in the synthesis and bioactivity of similar indole derivatives?

- Parameter screening : Varying brominating agents (Br₂ vs. NBS) or esterification methods (e.g., ethyl vs. methyl esters) can resolve discrepancies in yields or substituent positions .

- Bioactivity validation : Comparative assays (e.g., antiviral or anticancer screens) clarify whether structural differences (e.g., Br at C5 vs. C3) alter activity .

Q. What strategies are effective for functionalizing the indole ring at specific positions?

- C3 modification : Use Vilsmeier-Haack formylation to introduce aldehydes, enabling further derivatization (e.g., Methyl 5-bromo-3-formyl-indole-2-carboxylate in ) .

- C2 ester variation : Replace methyl with ethyl esters via transesterification (K₂CO₃ in ethanol) to study electronic effects on reactivity .

Q. What is the role of substituents in modulating biological activity?

Q. How do structural modifications influence physicochemical properties compared to analogs?

Table 2: Comparative Analysis of Indole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.